molecular formula C20H19ClN4O3 B11381619 3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea

3-(3-Chlorophenyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-prop-2-en-1-ylurea

Cat. No.: B11381619
M. Wt: 398.8 g/mol
InChI Key: WLHPJFKNQFMUCM-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and urea derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties for the development of new materials and products.

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA include other urea derivatives with different substituents on the phenyl and oxadiazole rings. Examples include:

  • 1-(3-BROMOPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA
  • 1-(3-CHLOROPHENYL)-3-{[3-(4-HYDROXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA

Uniqueness

The uniqueness of 1-(3-CHLOROPHENYL)-3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-(PROP-2-EN-1-YL)UREA lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea

InChI

InChI=1S/C20H19ClN4O3/c1-3-11-25(20(26)22-16-6-4-5-15(21)12-16)13-18-23-19(24-28-18)14-7-9-17(27-2)10-8-14/h3-10,12H,1,11,13H2,2H3,(H,22,26)

InChI Key

WLHPJFKNQFMUCM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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